1-Chloro-4-[(prop-2-en-1-yl)oxy]butane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14860-77-6 |
|---|---|
Molecular Formula |
C7H13ClO |
Molecular Weight |
148.63 g/mol |
IUPAC Name |
1-chloro-4-prop-2-enoxybutane |
InChI |
InChI=1S/C7H13ClO/c1-2-6-9-7-4-3-5-8/h2H,1,3-7H2 |
InChI Key |
MDJDDIIUAGOPQO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCCCCl |
Origin of Product |
United States |
Synthetic Routes and Methodologies for 1 Chloro 4 Prop 2 En 1 Yl Oxy Butane
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 1-Chloro-4-[(prop-2-en-1-yl)oxy]butane reveals two primary strategic disconnections. The most logical disconnection is at the C-O bond of the ether, which points to 4-chlorobutan-1-ol and an allyl halide as key precursors. This approach is based on the well-established Williamson ether synthesis.
An alternative disconnection can be made at the C-Cl bond. This suggests a precursor molecule, 4-(allyloxy)butan-1-ol, which would then undergo a halogenation reaction to yield the final product. This two-step approach involves first synthesizing the allyloxy alcohol and then converting the hydroxyl group to a chloride.
These two primary retrosynthetic pathways are illustrated below:
Pathway A: Etherification followed by Halogenation
Target: this compound
Precursor 1: 4-(allyloxy)butan-1-ol
Starting Materials: Butane-1,4-diol and an allyl halide (e.g., allyl chloride)
Pathway B: Halogenation followed by Etherification
Target: this compound
Precursor 2: 4-chlorobutan-1-ol
Starting Materials: Tetrahydrofuran (B95107) or Butane-1,4-diol and an allyl halide
Etherification Strategies for the Allyl Ether Linkage
The formation of the allyl ether linkage is a critical step in the synthesis of this compound. This can be achieved through various etherification strategies, with the Williamson ether synthesis being the most prominent.
The Williamson ether synthesis is a versatile and widely used method for preparing ethers. masterorganicchemistry.com It involves the reaction of an alkoxide with a primary alkyl halide via an SN2 reaction. masterorganicchemistry.comjk-sci.com In the context of synthesizing the precursor 4-(allyloxy)butan-1-ol, this would involve the mono-O-allylation of butane-1,4-diol.
One approach involves using a phase-transfer catalyst (PTC) in a biphasic liquid-liquid system. For instance, the reaction of butane-1,4-diol with allyl chloride in the presence of aqueous sodium hydroxide (B78521) and a catalyst like tetra-n-butylammonium hydrogen sulfate (B86663) (Bu4N+HSO4−) in toluene (B28343) has been shown to produce 4-allyloxybutan-1-ol with high yield and selectivity. mdpi.com An improved PTC method utilizing Me(n-Oct)3N+Br− as the catalyst in cyclohexane (B81311) has demonstrated an 88% yield and 98% selectivity. mdpi.com
| Catalyst | Solvent | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Bu4N+HSO4− | Toluene | 80 | 95 |
| Me(n-Oct)3N+Br− | Cyclohexane | 88 | 98 |
Beyond the traditional Williamson ether synthesis, alternative protocols have been developed to improve efficiency and environmental friendliness. One such method is conducting the mono-O-allylation of butane-1,4-diol under solvent-free, non-catalytic conditions. mdpi.com This approach utilizes an excess of butane-1,4-diol with solid sodium hydroxide. mdpi.com The reaction is initiated by heating the mixture, followed by the careful addition of allyl chloride. mdpi.com This method is advantageous as it minimizes the use of organic solvents and can effectively control the exothermal nature of the allylation reaction. mdpi.com
Halogenation Procedures for the Butane (B89635) Chain
The introduction of the chlorine atom onto the butane chain can be accomplished either by converting a hydroxyl group into a halide or through direct halogenation methods.
A common and reliable method for introducing a chlorine atom is the conversion of the primary alcohol of 4-(allyloxy)butan-1-ol into a chloride. This transformation can be achieved using various standard reagents known to convert alcohols to alkyl chlorides. Thionyl chloride (SOCl₂) is a preferred reagent for this purpose as it produces gaseous byproducts (SO₂ and HCl), which simplifies purification. Other reagents include phosphorus halides like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅).
Direct halogenation of the butane chain in a molecule that already contains the allyl ether moiety is a more challenging approach due to potential side reactions with the alkene. Free-radical chlorination, for instance, involves the reaction of an alkane with chlorine in the presence of UV light or a radical initiator. upenn.edu In the case of a substituted butane chain, such as in this compound, the reaction would likely lead to a mixture of dichlorinated products. upenn.edu The reactivity of the different C-H bonds is influenced by the electron-withdrawing effect of the existing substituents, which can affect the regioselectivity of the chlorination. upenn.edu For example, in the free-radical chlorination of 1-chlorobutane (B31608), the presence of the chlorine atom on the C1 carbon strengthens the C-H bonds on the C1 and C2 carbons, making the C3 position more susceptible to attack. upenn.edu
Convergent and Linear Synthesis Design Considerations
A linear synthesis builds a molecule sequentially, where the product of one reaction becomes the starting material for the next in a single, extended pathway. pediaa.comyoutube.com For a relatively simple molecule like this compound, a linear approach via the Williamson ether synthesis is the most direct method. There are two logical retrosynthetic disconnections for this strategy:
Route A: Reaction of sodium alloxide (from allyl alcohol) with a 1,4-dihalobutane, such as 1-bromo-4-chlorobutane (B103958) or 1,4-dichlorobutane.
Route B: Reaction of the sodium salt of 4-chlorobutan-1-ol with an allyl halide, such as allyl chloride or allyl bromide.
Interactive Table: Comparison of Synthetic Design Strategies
| Feature | Linear Synthesis | Convergent Synthesis |
| Strategy | Reactants are added sequentially in a single pathway (A → B → C → Product). youtube.com | Key fragments are synthesized independently and then combined (A → B; C → D; then B + D → Product). chemistnotes.com |
| Efficiency | Less efficient, especially for long syntheses, as overall yield drops with each step. differencebetween.com | More efficient, leading to higher overall yields for complex molecules. differencebetween.com |
| Time | Can be more time-consuming for multi-step processes. chemistnotes.com | Generally less time-consuming due to parallel fragment synthesis. chemistnotes.com |
| Application | Suitable for simpler molecules and shorter reaction sequences. pediaa.com | Preferred for large, complex, or symmetrical molecules. youtube.comwikipedia.org |
Catalytic Systems in the Synthesis of this compound
While the Williamson ether synthesis can be performed without a catalyst, its efficiency, especially on an industrial scale, is often enhanced by catalytic systems. chemeurope.com Phase-transfer catalysis (PTC) is a particularly effective technique for this type of reaction. numberanalytics.com A phase-transfer catalyst facilitates the migration of a reactant from one phase (typically aqueous or solid) into another (organic) where the reaction occurs. mdpi.com
In the synthesis of this compound, the alkoxide (e.g., sodium alloxide) is often poorly soluble in the organic solvent that dissolves the alkyl halide. A PTC, such as a quaternary ammonium (B1175870) salt, forms a lipophilic ion pair with the alkoxide, transporting it into the organic phase to react with the alkyl halide. mdpi.comprinceton.edu This allows the reaction to proceed under milder conditions, often with faster rates and higher yields, while minimizing the need for expensive, anhydrous solvents. numberanalytics.combiomedres.us
Common catalytic systems used for Williamson ether synthesis include:
Quaternary Ammonium Salts: These are the most common PTCs and include compounds like tetrabutylammonium (B224687) bromide, tetrabutylammonium hydrogen sulfate, and benzyltriethylammonium chloride. wikipedia.orgbiomedres.us They are effective at transferring anions from an aqueous phase to an organic phase.
Crown Ethers: These cyclic polyethers can complex with alkali metal cations (like Na⁺ or K⁺), effectively solubilizing the associated alkoxide anion in nonpolar organic solvents and enhancing its nucleophilicity. numberanalytics.com
Iodide Salts: When less reactive alkyl chlorides are used, a catalytic amount of a soluble iodide salt (e.g., NaI, KI) can be added. The iodide undergoes halide exchange to form a more reactive alkyl iodide in situ, accelerating the rate of substitution. chemeurope.combyjus.com
Interactive Table: Catalytic Systems for Ether Synthesis
| Catalyst Type | Example(s) | Mechanism of Action | Advantages |
| Quaternary Ammonium Salts | Tetrabutylammonium hydrogen sulfate (Bu₄N⁺HSO₄⁻), Aliquat 336® | Forms a lipophilic ion pair with the alkoxide, transferring it from the aqueous/solid phase to the organic phase. princeton.eduphasetransfer.com | Low cost, high efficiency, allows use of inexpensive bases like NaOH, simplifies reaction conditions. numberanalytics.comphasetransfer.com |
| Crown Ethers | 18-Crown-6 | Sequesters the alkali metal cation (e.g., K⁺), creating a "naked," highly reactive alkoxide anion in the organic phase. numberanalytics.com | Very effective at enhancing nucleophilicity. |
| Soluble Iodide Salts | Potassium Iodide (KI), Sodium Iodide (NaI) | Undergoes Finkelstein reaction with an alkyl chloride to generate a more reactive alkyl iodide in situ. chemeurope.com | Increases reaction rate when using less reactive alkyl chlorides. byjus.com |
Optimization of Reaction Conditions and Synthetic Yields
Optimizing reaction parameters is crucial for maximizing the yield and selectivity of this compound while minimizing side reactions, such as the elimination of the alkyl halide or the formation of dialkylated byproducts. wikipedia.orgrsc.org Key factors include the choice of base, solvent, temperature, and reactant ratios.
A study on the highly analogous mono-O-allylation of butane-1,4-diol to produce 4-allyloxybutan-1-ol provides significant insights into optimizing these conditions. mdpi.comresearchgate.net
Base and Solvent: The choice of base and solvent is interdependent. Strong bases like sodium hydride (NaH) in polar aprotic solvents like DMF or DMSO are highly effective for generating the alkoxide. numberanalytics.com In phase-transfer catalysis systems, concentrated aqueous sodium hydroxide (e.g., 50% NaOH) is commonly used with a nonpolar organic solvent like cyclohexane. mdpi.comresearchgate.net
Temperature: Williamson ether synthesis is typically conducted at elevated temperatures, often between 50-100 °C, to ensure a reasonable reaction rate. wikipedia.orgbyjus.com However, higher temperatures can also favor the competing E2 elimination side reaction, especially with secondary or sterically hindered primary alkyl halides. wikipedia.org
Reactant Stoichiometry: To favor the formation of the desired mono-allylated product, an excess of one reactant is often used. For instance, in the synthesis of 4-allyloxybutan-1-ol, using an excess of the diol relative to the allyl chloride and base was found to significantly increase selectivity for the mono-ether. researchgate.net
Reaction Time: The reaction must be allowed to proceed for a sufficient duration, typically 1 to 8 hours, to ensure completion. wikipedia.orgchemeurope.com Monitoring the reaction by techniques like gas chromatography (GC) or thin-layer chromatography (TLC) is essential to determine the optimal endpoint.
Interactive Table: Optimization of Reaction Conditions for Mono-O-Allylation of Butane-1,4-diol (Analogous Synthesis)
| Entry | NaOH:Diol Ratio | Solvent | Catalyst (mol%) | Time (h) | Yield (%) | Selectivity (%) |
| 1 | 0.5 : 1 | Cyclohexane | Bu₄N⁺HSO₄⁻ (0.1) | 8 | 51 | 98 |
| 2 | 1 : 1 | Cyclohexane | Bu₄N⁺HSO₄⁻ (0.1) | 8 | 84 | <90 |
| 3 | 1 : 1 | Cyclohexane | Me(n-Oct)₃N⁺Br⁻ (0.3) | 8 | 88 | 98 |
| 4 | 1.1 : 1 | None (Solvent-free) | None | 2 | 99 | >99 |
Data adapted from a study on the synthesis of 4-allyloxybutan-1-ol, a close structural analog. mdpi.comresearchgate.net
Isolation and Purification Techniques for Synthetic Intermediates and the Final Product
Following the completion of the synthesis, a multi-step work-up and purification procedure is required to isolate pure this compound.
Reaction Quenching and Extraction: The reaction is typically quenched by the addition of water to dissolve inorganic salts (e.g., NaCl) and any remaining base. The product is then extracted from the aqueous layer into a water-immiscible organic solvent, such as diethyl ether or dichloromethane. google.com
Washing: The organic layer is washed sequentially with water and then a brine solution (saturated aqueous NaCl) to remove water-soluble impurities and residual water.
Drying and Solvent Removal: The organic extract is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration. The solvent is then removed under reduced pressure using a rotary evaporator.
Final Purification: The crude product is typically a liquid and can be purified by distillation , often under vacuum to prevent decomposition at high temperatures. google.comgoogle.com This separates the desired product from unreacted starting materials and non-volatile byproducts based on differences in boiling points. google.com For achieving very high purity, especially on a smaller scale, column chromatography over silica (B1680970) gel can be employed. google.com
Chemical Reactivity and Transformational Chemistry of 1 Chloro 4 Prop 2 En 1 Yl Oxy Butane
Reactivity at the Alkene Moiety (Prop-2-en-1-yl group)
The carbon-carbon double bond in the allyl group is an electron-rich center, making it susceptible to attack by electrophiles and radicals. This reactivity is central to many synthetic transformations.
Electrophilic addition is a fundamental reaction of alkenes. In this process, the π-bond of the alkene is broken, and two new σ-bonds are formed. For an unsymmetrical alkene like the one in 1-Chloro-4-[(prop-2-en-1-yl)oxy]butane, the regioselectivity of the addition is a key consideration.
The addition of hydrogen halides (HX) to the prop-2-en-1-yl group typically follows Markovnikov's rule. libretexts.org This rule states that the proton (H+) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, while the halide (X-) adds to the more substituted carbon. This is because the reaction proceeds through a carbocation intermediate, and the more stable carbocation is formed preferentially. libretexts.org In the case of the allyl group, the addition of a proton to the terminal carbon results in a secondary carbocation, which is more stable than the primary carbocation that would be formed if the proton added to the internal carbon.
Reaction Mechanism: Addition of HBr
Protonation: The alkene's π electrons attack the hydrogen of HBr, forming a new C-H bond and a carbocation intermediate. The more stable secondary carbocation is the major intermediate.
Nucleophilic Attack: The bromide ion (Br⁻) then attacks the positively charged carbon, forming the final product.
| Reactant | Conditions | Major Product | Governing Principle |
|---|---|---|---|
| HBr | Inert solvent | 1-Chloro-4-[(2-bromopropoxy)]butane | Markovnikov's Rule |
| H₂O | Catalytic H₂SO₄ | 1-{[4-(Chloromethyl)butoxy]methyl}ethanol | Markovnikov's Rule (Hydration) |
| Br₂ | Inert solvent (e.g., CH₂Cl₂) | 1-Chloro-4-[(2,3-dibromopropoxy)]butane | Halogenation (Anti-addition) |
In the presence of radical initiators, such as peroxides, the addition of HBr to the alkene moiety can proceed via a radical mechanism. numberanalytics.com This pathway leads to an anti-Markovnikov product, where the bromine atom adds to the less substituted carbon of the double bond. numberanalytics.com
The mechanism involves the formation of a bromine radical which adds to the alkene to form the most stable carbon radical intermediate. For the prop-2-en-1-yl group, the bromine radical adds to the internal carbon, generating a more stable primary radical on the terminal carbon, which is less sterically hindered and electronically stabilized differently than a secondary carbocation.
Reaction Mechanism: Radical Addition of HBr
Initiation: Peroxide decomposes to form radicals, which then react with HBr to generate a bromine radical (Br•).
Propagation: The bromine radical adds to the terminal carbon of the alkene, forming a secondary alkyl radical. This radical then abstracts a hydrogen atom from another HBr molecule to yield the anti-Markovnikov product and regenerate a bromine radical.
Termination: Radicals combine to terminate the chain reaction.
Research has shown that allylboronic esters can act as acceptors in radical addition reactions, highlighting the propensity of allyl groups to participate in such transformations. nih.govacs.org Similarly, radical-based functionalizations of ethers at positions adjacent to the oxygen atom have been developed, indicating the diverse reactivity of such scaffolds under radical conditions. acs.org
Olefin metathesis is a powerful catalytic reaction that involves the redistribution of carbon-carbon double bonds. mdpi.com The prop-2-en-1-yl group in this compound can serve as a substrate for various metathesis reactions, such as cross-metathesis (CM) and ring-closing metathesis (RCM), typically using ruthenium-based catalysts like Grubbs' or Hoveyda-Grubbs' catalysts. harvard.edu
Cross-Metathesis (CM): This reaction occurs between two different alkenes. Reacting this compound with another olefin (e.g., an acrylate (B77674) ester) would lead to the formation of a new, longer-chain functionalized alkene, with ethylene (B1197577) as a byproduct. Studies on cellulose (B213188) ethers have demonstrated that allyl substituents can undergo cross-metathesis, although the proximity of the ether oxygen can sometimes influence conversion rates. rsc.org
Ring-Closing Metathesis (RCM): If the molecule contained a second double bond at an appropriate distance, an intramolecular RCM reaction could be used to form a cyclic ether.
The functional group tolerance of modern metathesis catalysts makes these reactions highly valuable for complex molecule synthesis. harvard.edu
Reactivity at the Chloride Functionality
The carbon-chlorine bond in the butyl chain is polarized (Cᵟ⁺-Clᵟ⁻), making the carbon atom electrophilic and susceptible to attack by nucleophiles. This allows for substitution and elimination reactions.
The chloride group can be displaced by a variety of nucleophiles. The mechanism of this substitution depends on the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent. masterorganicchemistry.com
As this compound is a primary alkyl halide, it will predominantly undergo nucleophilic substitution via the Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. pearson.comodinity.com This is due to the significant instability of the primary carbocation that would need to form for an Sₙ1 reaction to occur. vedantu.combyjus.com
The Sₙ2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). pearson.combrainly.com This simultaneous bond-forming and bond-breaking process leads to an inversion of stereochemical configuration at the reaction center. The rate of the Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile. quora.com Strong nucleophiles and polar aprotic solvents (e.g., acetone (B3395972), DMSO) favor the Sₙ2 pathway. odinity.com
The Sₙ1 (Substitution Nucleophilic Unimolecular) pathway is highly disfavored for this primary halide. byjus.com It involves a two-step mechanism: a slow, rate-determining step where the leaving group departs to form a carbocation intermediate, followed by a fast attack by the nucleophile. vedantu.com This mechanism is favored for tertiary alkyl halides in polar protic solvents. masterorganicchemistry.com
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide (NaOH) | 4-[(Prop-2-en-1-yl)oxy]butan-1-ol |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 5-[(Prop-2-en-1-yl)oxy]pentanenitrile |
| Iodide (I⁻) | Sodium Iodide (NaI) in acetone | 1-Iodo-4-[(prop-2-en-1-yl)oxy]butane |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | 1-Azido-4-[(prop-2-en-1-yl)oxy]butane |
| Ammonia (NH₃) | Ammonia (excess) | 4-[(Prop-2-en-1-yl)oxy]butan-1-amine |
Elimination reactions are competitive with nucleophilic substitution and result in the formation of an alkene through the removal of a hydrogen atom and a leaving group from adjacent carbon atoms (β-elimination). organicmystery.comkhanacademy.org
The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process where a strong base removes a β-hydrogen at the same time as the leaving group departs. masterorganicchemistry.com The reaction rate depends on the concentrations of both the substrate and the base. For this compound, an E2 reaction would require a strong, sterically hindered base (e.g., potassium tert-butoxide) to favor elimination over the competing Sₙ2 reaction. chemistrysteps.com Higher temperatures also favor elimination over substitution. byjus.com The E2 reaction proceeds via an anti-periplanar transition state, where the β-hydrogen and the leaving group are on opposite sides of the C-C bond. masterorganicchemistry.com
The E1 (Elimination Unimolecular) mechanism is a two-step process that proceeds through a carbocation intermediate, similar to the Sₙ1 reaction. pharmaguideline.comyoutube.com Because primary carbocations are very unstable, the E1 pathway is not a viable mechanism for this compound under normal conditions. libretexts.orglibretexts.org
| Factor | Favors Sₙ2 Pathway | Favors E2 Pathway |
|---|---|---|
| Base/Nucleophile | Strong, non-hindered nucleophile (e.g., I⁻, CN⁻, OH⁻) | Strong, sterically hindered base (e.g., KOC(CH₃)₃) |
| Temperature | Lower temperatures | Higher temperatures |
| Solvent | Polar aprotic (e.g., Acetone, DMSO) | Less polar or as required by the base |
Reductive Dehalogenation Strategies
The selective removal of the chlorine atom from this compound to yield 1-allyloxybutane represents a key transformation. This reductive dehalogenation must be achieved without affecting the allyl ether group. Various methods developed for the reduction of non-activated alkyl halides are applicable, though chemoselectivity is a primary consideration.
One promising approach involves the use of low-valent titanium complexes. A mild and efficient method for the reductive dehalogenation of carbon-halogen bonds in both activated and non-activated halides has been developed using excess Ti(III). researchgate.net This method is compatible with a wide range of functional groups, suggesting it could be a viable strategy for selectively reducing the C-Cl bond in the presence of the alkene. researchgate.net Other methodologies for the dehalogenation of alkyl halides include catalytic hydrogenation, reduction with complex metal hydrides (e.g., silanes or boranes), and the use of metals or low-valence metal complexes. researchgate.net Radical-based reductions are also common. For instance, the use of 2-propanol as a reductant and solvent, with a radical initiator like di-tert-butyl peroxide, has been shown to reduce various aryl bromides and iodides via a single-electron transfer (SET) mechanism, a process that could be adapted for alkyl chlorides. organic-chemistry.org
The table below summarizes potential conditions for this transformation, based on methodologies applied to similar substrates.
| Reagent System | Solvent(s) | Temperature | Potential Product | Ref. |
| Ti(III) complex | Water | Room Temp. | 1-Allyloxybutane | researchgate.net |
| PhSiH₃, Et₃B, air, 2,6-lutidine | EtOH | 70 °C | 1-Allyloxybutane | organic-chemistry.org |
| 2-Propanol, Cs₂CO₃, (t-BuO)₂ | 2-Propanol | Reflux | 1-Allyloxybutane | organic-chemistry.org |
| SmBr₂, HMPA | THF | Room Temp. | 1-Allyloxybutane | organic-chemistry.org |
Intra- and Intermolecular Cyclization Pathways
The structure of this compound is well-suited for intramolecular cyclization to form substituted tetrahydrofuran (B95107) rings, which are important structural motifs in many biologically active compounds. researchgate.net These cyclizations can proceed through various mechanisms, including radical and ionic pathways.
Radical-mediated cyclization is a powerful strategy. numberanalytics.com The generation of an alkyl radical at the carbon bearing the chlorine atom, for example through halogen atom transfer (XAT) processes using photoredox catalysis, can initiate an intramolecular addition to the allyl group's double bond. iu.edu This 5-exo-trig cyclization is generally favored and would lead to the formation of a (tetrahydrofuran-2-yl)methyl radical, which can be subsequently trapped to yield a stable product, such as 2-(iodomethyl)-5-methyltetrahydrofuran if a suitable iodine source is used in the radical generation step. The construction of substituted tetrahydrofurans from diallyl ether derivatives has been demonstrated via the addition of a radical species to a C-C double bond followed by a 5-exo cyclization. nih.gov
Alternatively, ionic pathways can be envisioned. Under basic conditions, intramolecular Williamson ether synthesis could occur, where the oxygen of the deprotonated terminal hydroxyl (if the allyl group were first cleaved) would displace the chloride. However, in the intact molecule, a Lewis acid could activate the allyl double bond towards intramolecular attack by the chloro-substituted alkyl chain, although this is less common. More established methods for synthesizing substituted tetrahydrofurans often involve the reaction of epoxides with electron-rich alkenes or palladium-catalyzed reactions of γ-hydroxy alkenes with aryl bromides, which highlight the general synthetic interest in this heterocyclic system. organic-chemistry.orgmdpi.com
Functional Group Interconversions and Derivatizations
Both the alkyl chloride and the allyl ether moieties in this compound can be selectively transformed into other functional groups.
Reactions at the C-Cl Bond: The primary alkyl chloride can readily undergo nucleophilic substitution reactions (typically SN2) to introduce a variety of functional groups. libretexts.orgmasterorganicchemistry.com For example, reaction with sodium iodide in acetone (Finkelstein reaction) would convert the chloride to the more reactive 1-iodo-4-[(prop-2-en-1-yl)oxy]butane. Other nucleophiles such as sodium azide, sodium cyanide, or sodium thiophenoxide could be used to introduce azide, nitrile, or thioether functionalities, respectively.
Transformations of the Allyl Ether: The allyl ether group is a common protecting group for alcohols and can be cleaved under various conditions to unmask the primary alcohol, yielding 4-chlorobutan-1-ol. organic-chemistry.org Transition metal catalysts are frequently employed for this purpose. For instance, palladium or rhodium complexes can catalyze the isomerization of the allyl ether to the more labile prop-1-en-1-yl ether, which is then readily hydrolyzed under mild acidic conditions. organic-chemistry.org Nickel-catalyzed methods have also been developed, such as the use of a Ni-H precatalyst with a Brønsted acid that induces double-bond migration followed by hydrolysis. organic-chemistry.org
The table below outlines some key functional group interconversions.
| Starting Moiety | Reagent(s) | Resulting Moiety / Product | Reaction Type | Ref. |
| Alkyl Chloride | NaI, Acetone | Alkyl Iodide | Nucleophilic Substitution (SN2) | masterorganicchemistry.com |
| Alkyl Chloride | NaN₃, DMF | Alkyl Azide | Nucleophilic Substitution (SN2) | masterorganicchemistry.com |
| Allyl Ether | 1. [Ir(COD)(PMePh₂)₂]PF₆, H₂ 2. H₃O⁺ | Primary Alcohol (4-chlorobutan-1-ol) | Isomerization-Hydrolysis | rsc.org |
| Allyl Ether | Pd(PPh₃)₄, Barbituric Acid Derivative, MeOH | Primary Alcohol (4-chlorobutan-1-ol) | Palladium-Catalyzed Cleavage | organic-chemistry.org |
Transition-Metal Catalyzed Cross-Coupling Reactions Involving this compound
The development of cross-coupling reactions using alkyl halides as electrophiles has become a cornerstone of modern organic synthesis for constructing C-C bonds. rsc.org this compound, as a primary alkyl chloride, is a suitable substrate for such transformations. organicreactions.orgnih.gov
One major pathway involves the formation of an organometallic reagent. The reaction of the alkyl chloride with magnesium metal in an ether solvent like THF would produce the corresponding Grignard reagent, {4-[(prop-2-en-1-yl)oxy]butyl}magnesium chloride. adichemistry.combyjus.com This nucleophilic reagent can then be used in coupling reactions with various electrophiles. For example, reaction with another alkyl halide in the presence of a copper or iron catalyst can form a new C-C bond. nih.gov
Alternatively, the alkyl chloride can be used directly as the electrophile in cross-coupling reactions with organometallic nucleophiles. Palladium and nickel catalysts are particularly effective for coupling primary alkyl halides with organoboron (Suzuki coupling) and organozinc (Negishi coupling) reagents. nih.gov These reactions tolerate a wide range of functional groups, and the allyl ether in the substrate is expected to be compatible. organicreactions.orgnih.gov
| Reaction Type | Coupling Partners | Catalyst System | Potential Product | Ref. |
| Kumada Coupling | {4-(Allyloxy)butyl}MgCl (Grignard) + R-X (e.g., Aryl Bromide) | Pd or Ni complex | 1-Aryl-4-(allyloxy)butane | nih.gov |
| Suzuki Coupling | 1-Chloro-4-(allyloxy)butane + R-B(OR)₂ (e.g., Arylboronic acid) | Pd complex | 1-Aryl-4-(allyloxy)butane | rsc.org |
| Negishi Coupling | 1-Chloro-4-(allyloxy)butane + R-ZnX (e.g., Alkylzinc halide) | Pd or Ni complex | 1-Alkyl-4-(allyloxy)butane | nih.gov |
Polymerization Potential and Oligomerization Studies
The bifunctional nature of this compound allows it to participate in polymerization reactions in two distinct ways: acting as an initiator or as a monomer.
As an Initiator: The alkyl chloride functionality can serve as an initiator for cationic polymerizations. researchgate.net In the presence of a suitable Lewis acid co-initiator, such as an alkylaluminum compound (e.g., Et₂AlCl), the C-Cl bond can be activated to generate a carbocation. rsc.org This carbocation can then initiate the polymerization of electron-rich monomers like vinyl ethers or isobutylene. nih.gov This would result in polymers with a 4-[(prop-2-en-1-yl)oxy]butyl group at one end of the chain. Cationic ring-opening polymerization (CROP) of reactive monomers like oxiranes can also be initiated by carbocations generated from alkyl halides in conjunction with a silver salt like AgSbF₆. acs.org
As a Monomer: The allyl group is a polymerizable unit, typically through radical polymerization. While simple allyl ethers are known to undergo sluggish homopolymerization due to degradative chain transfer, they can readily participate in copolymerizations with other monomers. The presence of the chloroalkyl chain would introduce functionality along the polymer backbone. Furthermore, if the chloro group is first converted to a different functionality (e.g., an epoxide via reaction with a base after allyl ether cleavage and subsequent re-allylation and epoxidation), it could undergo ring-opening polymerization. The allyl group itself can also be a precursor to other polymerizable groups. For instance, isomerization to a propenyl ether could allow for cationic polymerization.
Mechanistic Studies of Reactions Involving 1 Chloro 4 Prop 2 En 1 Yl Oxy Butane
Elucidation of Reaction Mechanisms via Kinetic Investigations
While specific kinetic data for reactions of 1-Chloro-4-[(prop-2-en-1-yl)oxy]butane is not documented in the searched literature, the primary alkyl chloride structure strongly suggests that nucleophilic substitution reactions at the terminal carbon would proceed via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.comchegg.com
Kinetic investigations of such a reaction, for instance with a nucleophile like the hydroxide (B78521) ion, would be expected to reveal a second-order rate law: Rate = k[this compound][Nucleophile] masterorganicchemistry.com
This rate law indicates that the reaction rate is dependent on the concentration of both the substrate and the attacking nucleophile. masterorganicchemistry.com This is a hallmark of the SN2 pathway, where the nucleophile's attack and the departure of the leaving group (chloride ion) occur in a single, concerted step. wikipedia.orgchegg.compearson.com The reaction rate is sensitive to steric hindrance; as a primary alkyl halide, this compound is an excellent candidate for this type of mechanism. khanacademy.orgpressbooks.pub
Identification and Characterization of Reaction Intermediates
The identification of reaction intermediates is fundamental to understanding a reaction pathway. For reactions involving this compound, the nature of any intermediates depends on the reaction type.
SN2 Reactions: In the context of an SN2 reaction at the primary chloride, there are no reaction intermediates. utexas.edu The mechanism is concerted, meaning bond-formation and bond-breaking occur simultaneously through a single, high-energy transition state. wikipedia.org
SN1-type Reactions: Under strongly acidic conditions, cleavage of the ether bond could potentially occur. If the reaction proceeds via an SN1-like mechanism, particularly involving the allyl group, a resonance-stabilized allylic carbocation could be formed as a key intermediate. libretexts.org Similarly, though less likely for a primary chloride, a hypothetical SN1 reaction at the butyl end would generate a primary carbocation, which is generally unstable.
Analysis of Stereochemical Outcomes and Diastereoselectivity
Stereochemistry is a critical aspect of mechanistic analysis, particularly for reactions occurring at a chiral center. Although this compound itself is achiral, if a stereocenter were present on the alkyl chain, nucleophilic substitution via the SN2 mechanism would be expected to proceed with a complete inversion of configuration at the electrophilic carbon. masterorganicchemistry.comlibretexts.orgchemistrysteps.com
This stereospecific outcome, known as Walden inversion, results from the requisite "backside attack" of the nucleophile, which approaches the carbon atom from the side opposite to the leaving group. khanacademy.orgpressbooks.pub The result is a predictable and controlled stereochemical outcome, where an (R)-enantiomer would be converted to an (S)-enantiomer, and vice versa. pressbooks.pubutexas.edu
Probing Rate-Determining Steps and Transition States
For any multi-step reaction, the slowest step is the rate-determining step (RDS). In the case of the SN2 reaction, which is the most probable pathway for nucleophilic substitution on this compound, the mechanism consists of only a single step. Therefore, this concerted bimolecular collision is itself the rate-determining step. wikipedia.orgutexas.edu
The transition state for this SN2 reaction would involve a pentacoordinate carbon atom, where the nucleophile is partially forming a bond and the chloride leaving group is partially breaking its bond. masterorganicchemistry.comutexas.edu This high-energy arrangement features a trigonal bipyramidal geometry. khanacademy.org The stability of this transition state is highly sensitive to steric hindrance, which is why primary alkyl halides react much faster than secondary or tertiary ones. pressbooks.pub
Role of Catalysts and Ligands in Modulating Reactivity and Selectivity
While many reactions of this compound may not require a catalyst, certain transformations can be significantly enhanced or controlled through catalysis.
Phase-Transfer Catalysis: For SN2 reactions involving an anionic nucleophile (e.g., CN⁻, OH⁻) that is soluble in an aqueous phase while the substrate is in an organic phase, a phase-transfer catalyst (PTC) like a quaternary ammonium (B1175870) salt can be employed. The PTC transports the nucleophile into the organic phase, dramatically increasing the reaction rate.
Transition Metal Catalysis: The allyl ether group is often used as a protecting group for alcohols in organic synthesis. organic-chemistry.org Its removal (deallylation) is frequently accomplished using transition metal catalysts, most commonly palladium complexes like Pd(PPh₃)₄, in the presence of a scavenger. organic-chemistry.org These catalysts operate by forming a π-allyl palladium intermediate, which is then attacked by a nucleophile. organic-chemistry.org Various ligands on the metal can be used to modulate the reactivity and selectivity of these processes. nih.govrsc.orgmdpi.com Etherification reactions can also be catalyzed by various Lewis and Brønsted acids. numberanalytics.commdpi.com
Note: Specific experimental data for this compound was not found in the searched literature. The information presented is based on established principles of organic reaction mechanisms for its constituent functional groups.
Advanced Characterization and Spectroscopic Analysis of 1 Chloro 4 Prop 2 En 1 Yl Oxy Butane and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR techniques)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 1-Chloro-4-[(prop-2-en-1-yl)oxy]butane, providing unambiguous assignment of proton and carbon signals.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. Based on the analysis of similar structures, such as 1-chlorobutane (B31608) and allyl ethers, the predicted chemical shifts are detailed below. docbrown.infodocbrown.info The protons of the butyl chain will show signals influenced by the electron-withdrawing chlorine atom and the ether oxygen. The allyl group protons will have characteristic shifts in the alkene region.
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-1 | ~3.55 | Triplet |
| H-2 | ~1.85 | Quintet |
| H-3 | ~1.65 | Quintet |
| H-4 | ~3.45 | Triplet |
| H-5 | ~4.00 | Doublet |
| H-6 | ~5.90 | Multiplet |
| H-7 (cis) | ~5.20 | Doublet |
| H-7 (trans) | ~5.30 | Doublet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms. For this compound, the carbon attached to the chlorine atom is expected to be significantly downfield, as is the carbon of the alkene. docbrown.infodocbrown.info
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~45.0 |
| C-2 | ~30.0 |
| C-3 | ~26.0 |
| C-4 | ~70.0 |
| C-5 | ~72.0 |
| C-6 | ~135.0 |
| C-7 | ~117.0 |
2D-NMR Techniques
To confirm the assignments made in ¹H and ¹³C NMR, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would show correlations between adjacent protons, confirming the connectivity of the butyl and allyl chains. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, verifying the assignments in the ¹H and ¹³C spectra.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the C-Cl, C-O-C, and C=C bonds. Analysis of related compounds like 1-chlorobutane and allyl ethers suggests the following prominent peaks. docbrown.infodocbrown.info
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (sp³) stretch | 2850-2960 | Strong |
| C-H (sp²) stretch | 3010-3095 | Medium |
| C=C stretch | 1640-1680 | Medium |
| C-O-C stretch | 1080-1150 | Strong |
| C-Cl stretch | 650-750 | Strong |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond, being more polarizable, is expected to show a strong signal in the Raman spectrum. The C-Cl bond should also be Raman active.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺. Due to the presence of chlorine, an isotopic peak [M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak would also be observed, which is characteristic for compounds containing one chlorine atom. docbrown.infodocbrown.info
Predicted Fragmentation Pattern
Common fragmentation pathways for ethers and alkyl halides would be expected. Alpha-cleavage next to the ether oxygen and loss of the chlorine atom or the entire chlorobutyl group are likely fragmentation routes. docbrown.info
| m/z | Predicted Fragment |
| 148/150 | [C₇H₁₃ClO]⁺ (Molecular Ion) |
| 113 | [C₇H₁₃O]⁺ (Loss of Cl) |
| 91 | [C₄H₈Cl]⁺ |
| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a sample of this compound, GC-MS would be used to separate it from any impurities or byproducts before it enters the mass spectrometer for analysis. This is particularly useful for assessing the purity of a sample and identifying any related substances in a mixture. The retention time from the GC would provide a characteristic identifier for the compound under specific chromatographic conditions, while the mass spectrum would confirm its identity. nih.govmaxwellsci.com
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₇H₁₃ClO), HRMS would be able to confirm this exact formula.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For this technique to be applicable to this compound, a suitable single crystal of the compound or a solid derivative would need to be grown. If successful, X-ray diffraction analysis would provide precise bond lengths, bond angles, and conformational information about the molecule in the solid state. As of the current literature survey, no crystal structure for this compound has been reported.
Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of components in a mixture. tandfonline.com For a non-volatile or thermally labile compound, HPLC is often preferred over GC. For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase such as a methanol/water or acetonitrile/water gradient, could be developed to assess its purity. tandfonline.comtandfonline.com Detection could be achieved using a refractive index detector (RID) or, if the compound has a suitable chromophore, a UV detector. This method would be crucial for quality control, allowing for the quantification of the main compound and the detection of any impurities. mdpi.comgoogle.com
Elemental Composition Analysis
Elemental analysis is a fundamental technique in the characterization of new chemical compounds, providing quantitative information about the elemental makeup of a substance. This analysis is crucial for verifying the empirical and molecular formula of a synthesized compound, such as this compound, and serves as a primary indicator of its purity. The technique typically involves the combustion of a small, precisely weighed sample of the compound, followed by the quantitative analysis of the resulting combustion products (e.g., carbon dioxide, water, and nitrogen oxides). For halogen-containing compounds, specific methods are employed to determine the mass percentage of the halogen.
The theoretical elemental composition of this compound (molecular formula C₇H₁₃ClO) has been calculated based on its atomic constituents and their respective atomic masses. These theoretical values provide a benchmark against which experimentally obtained data can be compared.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 56.57 |
| Hydrogen | H | 1.008 | 13 | 13.104 | 8.82 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 23.85 |
| Oxygen | O | 15.999 | 1 | 15.999 | 10.76 |
| Total | 148.633 | 100.00 |
In practice, experimental results from elemental analysis are considered acceptable if they fall within a narrow margin of the theoretical values, typically ±0.4%. nih.gov This tolerance accounts for minor instrumental and experimental variations. A close agreement between the experimental and calculated percentages for carbon, hydrogen, chlorine, and oxygen would provide strong evidence for the successful synthesis and purification of this compound.
While specific experimental elemental analysis data for this compound is not extensively reported in publicly available literature, the characterization of analogous chloro-alkoxy-alkanes and other organic compounds routinely includes this analysis to confirm their identity and purity. mdpi.com For any newly synthesized batch of this compound or its derivatives, performing elemental analysis would be a critical step in its comprehensive characterization, complementing spectroscopic data to provide a complete structural and compositional profile. The typical deviation for such analyses, even for high-purity commercial compounds, is often in the range of 0.05–0.20%. rsc.org
Theoretical and Computational Chemistry Applied to 1 Chloro 4 Prop 2 En 1 Yl Oxy Butane
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are foundational to modern computational chemistry, using the principles of quantum mechanics to model molecular systems. nih.gov These calculations can determine the optimal three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).
Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. mdpi.com DFT calculates the total energy of a molecule based on its electron density rather than a complex many-electron wavefunction. nih.gov The accuracy of DFT calculations depends on the choice of the exchange-correlation functional and the basis set. mdpi.com
For 1-Chloro-4-[(prop-2-en-1-yl)oxy]butane, DFT calculations would begin with a geometry optimization to find the lowest energy structure. This process iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located. From this optimized geometry, key parameters such as bond lengths, bond angles, and dihedral angles are determined. Electronic properties like the dipole moment, atomic charges, and molecular orbital energies (e.g., the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) can then be calculated. The HOMO-LUMO gap is a particularly important parameter as it provides an estimate of the molecule's chemical reactivity and kinetic stability. ssrn.com
Below is a table of hypothetical, representative geometric parameters for this compound, as would be predicted from a typical DFT calculation (e.g., using the B3LYP functional with a 6-31G(d) basis set).
| Parameter | Atoms Involved | Predicted Value |
| Bond Lengths | ||
| C-Cl | ~1.80 Å | |
| C-O (ether) | ~1.43 Å | |
| C-C (butane chain) | ~1.53 Å | |
| C=C (allyl group) | ~1.34 Å | |
| Bond Angles | ||
| Cl-C-C | ~109.5° | |
| C-O-C | ~112.0° | |
| C-C-C | ~110.0° | |
| C=C-C | ~121.0° |
This interactive table contains representative data derived from standard values for similar functional groups and is not from a specific published calculation on this compound.
The Hartree-Fock (HF) method is a foundational ab initio technique that approximates the many-electron wavefunction as a single Slater determinant. numberanalytics.comwikipedia.org It provides a good starting point for understanding electronic structure but has a significant limitation: it neglects electron correlation, which is the interaction between individual electrons. numberanalytics.comwikipedia.org This omission means that HF calculations systematically overestimate total energies and can be less accurate for predicting certain molecular properties compared to DFT. numberanalytics.com
To address this limitation, a variety of post-Hartree-Fock methods have been developed. These methods explicitly include electron correlation, offering higher accuracy at a significantly greater computational expense. wikipedia.orgoup.com Common post-Hartree-Fock methods include:
Møller-Plesset Perturbation Theory (MP2, MP3, etc.): This method treats electron correlation as a perturbation to the Hartree-Fock result. MP2 is a popular choice for adding a correction for dynamic electron correlation.
Configuration Interaction (CI): CI improves upon the HF wavefunction by including linear combinations of determinants that represent excited electronic states. oup.com While Full CI is the exact solution within a given basis set, it is computationally impractical for all but the smallest molecules. oup.com Truncated CI, such as CISD (including single and double excitations), is more common.
Coupled Cluster (CC) Theory: Methods like CCSD(T) are often considered the "gold standard" in computational chemistry for their high accuracy in calculating molecular energies. numberanalytics.com
For this compound, while HF could provide a basic geometric and electronic picture, post-HF methods like MP2 or CCSD(T) would be employed to obtain highly accurate benchmark energies, especially for processes like bond dissociation or reaction barriers where electron correlation is critical. numberanalytics.com
Conformational Analysis and Energy Landscapes
Due to the presence of multiple single bonds, this compound is a flexible molecule that can exist in numerous spatial arrangements, or conformations. nih.gov Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and to determine their relative energies. nih.gov
The key rotatable bonds in this molecule are the C-C bonds within the butane (B89635) chain and the C-O ether bonds. Rotation around these bonds leads to different conformers, such as anti and gauche arrangements. Computational methods can perform a systematic conformational search by rotating specific bonds in increments and calculating the energy at each step. This process generates a potential energy landscape, revealing the low-energy conformers and the energy barriers (transition states) that separate them. Identifying the global minimum energy conformer is crucial as it represents the most populated structure at low temperatures.
| Conformer Description | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |
| Anti | ~180° | 0.00 (Reference) |
| Gauche (+) | ~+60° | ~0.9 |
| Gauche (-) | ~-60° | ~0.9 |
| Eclipsed | ~120° | ~3.4 (Transition State) |
This table presents hypothetical relative energies for the butane backbone of this compound, illustrating the typical energy differences between conformers. Actual values would require specific calculations.
Prediction of Spectroscopic Parameters
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules. researchgate.net DFT calculations are widely used to predict vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. nih.govacs.org
For predicting the infrared (IR) spectrum, calculations first determine the harmonic vibrational frequencies corresponding to the normal modes of molecular motion. These calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. researchgate.net The calculated IR intensities can also help in assigning peaks in an experimental spectrum.
NMR chemical shifts and coupling constants can also be accurately predicted. acs.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating the magnetic shielding tensors of nuclei. nih.govacs.org These values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net
| Parameter | Predicted Value (ppm) | Assignment |
| ¹³C NMR | ||
| ~45 | C-Cl | |
| ~68-72 | C-O | |
| ~117 | =CH₂ | |
| ~134 | =CH- | |
| ¹H NMR | ||
| ~3.6 | CH₂-Cl | |
| ~3.5 | CH₂-O (butane) | |
| ~4.0 | CH₂-O (allyl) | |
| ~5.2-5.9 | Vinylic Protons |
This table shows representative ¹³C and ¹H NMR chemical shifts for the functional groups in this compound. These are illustrative values and would be refined by specific GIAO/DFT calculations.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is instrumental in elucidating the detailed pathways of chemical reactions. rsc.org For this compound, several reactions could be studied, including nucleophilic substitution at the carbon bonded to chlorine or addition reactions at the allyl double bond.
Using methods like DFT, chemists can map out the entire reaction coordinate. rsc.org This involves locating the structures of the reactants, products, and any intermediates, as well as the high-energy transition states that connect them. ibs.re.kr The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. For example, one could model the Sₙ2 reaction with a nucleophile like hydroxide (B78521), calculating the geometry of the pentacoordinate transition state and its associated activation energy. Such studies can distinguish between competing reaction mechanisms and explain observed product distributions. rsc.org
A study on the polymerization of allyl ether monomers, which share a key functional group with the target molecule, used DFT to validate a radical-mediated cyclization reaction mechanism over a free-radical addition mechanism. nih.gov The calculations identified the transition states and determined the activation energies for the proposed reaction steps. nih.gov
| Reaction | Reactants | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Sₙ2 Substitution | R-Cl + OH⁻ | 15.0 | 20.0 |
| E2 Elimination | R-Cl + OH⁻ | 18.0 | 23.0 |
This table provides a hypothetical comparison of activation energies for competing substitution and elimination reactions. The values are for illustrative purposes to demonstrate how computational modeling can be used to compare reaction pathways.
Molecular Dynamics Simulations for Conformational Flexibility and Interactions
While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations introduce the dimensions of time and temperature. tandfonline.com MD simulates the motion of atoms and molecules by solving Newton's equations of motion, providing a dynamic picture of molecular behavior. nih.gov
For a flexible molecule like this compound, an MD simulation can reveal its conformational dynamics in real-time. nih.gov Starting from a low-energy structure, the simulation would show the molecule vibrating, rotating, and transitioning between different stable conformations over time. This approach allows for the exploration of the conformational landscape and can determine the average lifetimes of different conformers. nih.gov
MD simulations are particularly powerful for studying molecules in a condensed phase, such as in a solvent. By explicitly including solvent molecules (e.g., water) in the simulation box, one can investigate solute-solvent interactions and how the solvent influences the conformational preferences of this compound. This provides a more realistic model of the molecule's behavior than gas-phase calculations alone. nih.gov
Structure-Reactivity Relationship Predictions
The concept of a structure-reactivity relationship is a cornerstone of physical organic chemistry. It posits that the chemical reactivity of a molecule is intrinsically linked to its structural features. For this compound, several key structural motifs dictate its reactivity profile: the terminal chloroalkane, the ether linkage, and the allylic double bond. Computational models can be employed to predict how these features influence the molecule's behavior in chemical reactions.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed picture of the electronic structure of a molecule. Methods such as Density Functional Theory (DFT) are commonly used to calculate various molecular properties that correlate with reactivity. For this compound, these calculations can predict bond lengths, bond angles, and, crucially, the distribution of electron density within the molecule. For instance, the carbon-chlorine bond is expected to be polarized, with the chlorine atom bearing a partial negative charge and the adjacent carbon atom a partial positive charge, making it an electrophilic site susceptible to nucleophilic attack.
Molecular Orbital Analysis
Electrostatic Potential Maps
Electrostatic potential (ESP) maps provide a visual representation of the charge distribution on the surface of a molecule. These maps are generated by calculating the electrostatic potential at various points on the electron density surface. For this compound, an ESP map would likely show regions of negative potential (typically colored red or orange) around the electronegative chlorine and oxygen atoms, indicating areas that are attractive to electrophiles. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms and the carbon atom attached to the chlorine, highlighting potential sites for nucleophilic interaction.
Quantitative Structure-Activity Relationship (QSAR) Models
While often associated with predicting biological activity, Quantitative Structure-Activity Relationship (QSAR) models can also be applied to predict chemical reactivity. These models establish a mathematical relationship between a set of molecular descriptors (numerical representations of molecular structure) and a particular reactivity parameter. For a series of related compounds, a QSAR model could be developed to predict, for example, the rate constant for a specific reaction. In the case of this compound, descriptors could include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges, dipole moment), and topological indices.
A hypothetical QSAR study might involve a set of similar ether-containing chloroalkanes and their experimentally determined reaction rates for a nucleophilic substitution reaction. By correlating these rates with calculated molecular descriptors, a predictive model could be generated. This model could then be used to estimate the reactivity of this compound without needing to perform the experiment.
Table of Predicted Reactivity Descriptors for this compound (Hypothetical Data)
| Descriptor | Predicted Value | Implication for Reactivity |
| HOMO Energy | -9.5 eV | Moderate electron-donating ability, potential for reactions with strong electrophiles. |
| LUMO Energy | +1.2 eV | Susceptible to nucleophilic attack, particularly at the carbon bearing the chlorine atom. |
| HOMO-LUMO Gap | 10.7 eV | Indicates good kinetic stability under standard conditions. |
| Partial Charge on C1 (attached to Cl) | +0.15 e | Electrophilic center, prone to nucleophilic substitution. |
| Partial Charge on Oxygen | -0.45 e | Nucleophilic center, can act as a Lewis base. |
Note: The values presented in this table are hypothetical and for illustrative purposes. Actual values would need to be determined through specific computational chemistry software and methods.
In-depth Analysis of this compound as a Versatile Synthetic Building Block
The bifunctional nature of this compound, characterized by a reactive chloro group and a versatile allyl ether moiety, establishes it as a significant building block in modern organic synthesis. This unique structural arrangement allows for a wide range of chemical transformations, making it a valuable precursor in the construction of complex molecular architectures, advanced materials, and novel heterocyclic systems.
Applications of 1 Chloro 4 Prop 2 En 1 Yl Oxy Butane As a Synthetic Building Block
The strategic importance of 1-Chloro-4-[(prop-2-en-1-yl)oxy]butane in synthetic chemistry is rooted in its ability to participate in a diverse array of chemical reactions. The presence of two distinct reactive sites—the alkyl chloride and the terminal alkene—offers chemists the flexibility to perform sequential or orthogonal functionalizations. This dual reactivity is pivotal for its application in multi-step synthesis, where precise control over chemical transformations is paramount.
In the realm of multi-step organic synthesis, the selection of appropriate starting materials is crucial for the efficient construction of target molecules. Organic building blocks are functionalized molecules that serve as the fundamental components for the bottom-up assembly of more complex structures. libretexts.orgvapourtec.com this compound exemplifies such a building block, offering a four-carbon chain functionalized with a leaving group (chloride) at one end and a reactive alkene at the other, connected through a flexible ether linkage.
The chloro group can be readily displaced by a variety of nucleophiles, including amines, alkoxides, thiolates, and carbanions, through nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups and the extension of the carbon skeleton. Simultaneously, the allyl group can undergo a plethora of transformations, such as epoxidation, dihydroxylation, ozonolysis, and various addition reactions, including halogenation and hydroboration-oxidation. This orthogonality allows for selective manipulation of one functional group while the other remains intact, a key strategy in complex multi-step synthetic sequences. nih.gov
The utility of such building blocks is to provide chemists with readily accessible substrates that can be elaborated into more complex targets, thereby streamlining the synthetic process. libretexts.org
The structural features of this compound make it an ideal intermediate in the synthesis of complex organic molecules, including natural products and their analogues. scispace.comnih.gov The butoxy chain can serve as a flexible linker or be incorporated into the core structure of a target molecule.
For instance, the chloro-terminated end can be used to couple with another synthetic fragment, while the allyl group can be unmasked or transformed at a later stage of the synthesis. This is particularly useful in convergent synthetic strategies where large, complex molecules are assembled from smaller, pre-functionalized fragments. The ability to introduce functionality at both ends of the four-carbon chain provides significant synthetic versatility.
The allyl functionality in this compound makes it a potential monomer or co-monomer in polymerization reactions. Allyl compounds are known to participate in various polymerization techniques, including free-radical polymerization and ring-opening metathesis polymerization (ROMP), to produce polymers with tailored properties.
The resulting polymers would possess a pendant chlorobutyl ether side chain, which can be further functionalized post-polymerization. This post-polymerization modification allows for the introduction of various functional groups along the polymer backbone, leading to the creation of functional polymers for applications such as drug delivery, specialty coatings, and advanced materials with specific surface properties. For example, the chloro groups could be converted to quaternary ammonium (B1175870) salts to create antimicrobial surfaces or to other functionalities to tune the hydrophilicity or reactivity of the material.
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound can serve as a versatile precursor for the synthesis of a variety of heterocyclic systems.
The chloroalkyl chain can be used to alkylate heteroatoms such as nitrogen, oxygen, or sulfur, leading to the formation of N-, O-, or S-alkylated intermediates. These intermediates can then undergo intramolecular cyclization reactions involving the allyl group to form various saturated or unsaturated heterocyclic rings. For example, reaction with a primary amine could be followed by an intramolecular cyclization onto the double bond to form substituted piperidines or other nitrogen-containing heterocycles. Similarly, reaction with a thiol could lead to the synthesis of sulfur-containing heterocycles. The specific reaction conditions and the nature of the reacting partner would dictate the size and type of the resulting heterocyclic ring.
Divergent synthesis is a powerful strategy in organic chemistry that allows for the creation of a library of structurally diverse compounds from a common intermediate. The bifunctional nature of this compound makes it an excellent starting point for divergent synthetic approaches.
Emerging Research Avenues and Future Outlook for 1 Chloro 4 Prop 2 En 1 Yl Oxy Butane
Asymmetric Synthesis and Chiral Induction
The introduction of chirality is a cornerstone of modern medicinal and materials chemistry. For a molecule like 1-Chloro-4-[(prop-2-en-1-yl)oxy]butane, asymmetric synthesis could be approached by creating a stereocenter, for example, through asymmetric modifications of the allyl group, such as asymmetric epoxidation or dihydroxylation.
A review of the scientific literature indicates a lack of research into the asymmetric synthesis or chiral induction involving this compound. Future work could explore the use of chiral catalysts to induce stereoselectivity in reactions involving this compound.
Green Chemistry Approaches in its Synthesis and Reactions
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. The application of these principles to the synthesis and reactions of this compound is an important, yet uninvestigated, area. Potential green chemistry approaches could include the use of renewable starting materials, atom-economical reactions, and the use of environmentally benign solvents and catalysts.
Currently, there are no published reports detailing green chemistry approaches specifically for the synthesis or subsequent reactions of this compound. Future research could focus on developing synthetic routes that align with the twelve principles of green chemistry.
Applications in Flow Chemistry and Microreactor Technology
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch, offers numerous advantages, including enhanced safety, better heat and mass transfer, and easier scalability. The potential application of flow chemistry and microreactor technology to the synthesis and reactions of this compound has not been explored in the current body of scientific literature. This technology could be particularly beneficial for controlling exothermic reactions or for the in-situ generation and use of reactive intermediates derived from this compound.
Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules. The in silico design of novel derivatives of this compound could guide future synthetic efforts by identifying derivatives with tailored electronic and steric properties for specific applications.
As of now, there is no evidence of published computational studies focused on designing novel derivatives of this compound or predicting their reactivity. Such studies would be a valuable precursor to experimental work, saving time and resources.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 1-Chloro-4-[(prop-2-en-1-yl)oxy]butane, and how can reaction conditions be optimized for yield improvement?
- Methodology :
- Synthesis : The compound can be synthesized via nucleophilic substitution between 4-chlorobutan-1-ol and allyl bromide under basic conditions. For example, refluxing with anhydrous potassium carbonate (K₂CO₃) in ethanol facilitates ether formation .
- Optimization :
- Catalyst/base selection : Compare K₂CO₃ with stronger bases (e.g., NaOH) in polar aprotic solvents like DMF.
- Temperature control : Monitor reaction progress at 60–80°C to balance kinetics and side-product formation.
- Purification : Recrystallize from ethanol/water mixtures to remove unreacted starting materials .
- Monitoring : Use thin-layer chromatography (TLC) or gas chromatography (GC) to track reaction completion .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
- Methodology :
- ¹H/¹³C NMR :
- Allyl group protons: δ 5.8–5.2 ppm (vinyl CH₂), δ 5.2–4.8 ppm (CH₂-O).
- Chlorobutane chain: δ 3.6–3.4 ppm (O-CH₂), δ 1.8–1.6 ppm (central CH₂), δ 1.4–1.2 ppm (terminal CH₂-Cl) .
- IR Spectroscopy :
- C-O stretch (ether): 1100–1050 cm⁻¹.
- C-Cl stretch: 750–550 cm⁻¹.
- Mass Spectrometry : Molecular ion peak at m/z 150 (C₇H₁₁ClO⁺) with fragmentation patterns indicating loss of Cl (∼35 amu) .
Advanced Research Questions
Q. How can computational chemistry be applied to predict the reactivity of this compound in gold(I)-catalyzed hydroarylation reactions?
- Methodology :
- DFT Calculations : Model transition states for gold-catalyzed alkyne activation, focusing on electrophilic addition pathways. Compare with experimental outcomes from analogous systems (e.g., 1-chloro-4-[(3-iodoprop-2-yn-1-yl)oxy]benzene) .
- Validation : Conduct kinetic isotope effect (KIE) studies or trap intermediates using quenching agents (e.g., MeOH) to confirm computational predictions .
Q. What strategies resolve contradictions in reported biological activity data of structurally analogous chlorinated ethers?
- Methodology :
- Comparative Assays : Standardize bioactivity tests (e.g., enzyme inhibition) across analogs like 1-Chloro-4-(methoxymethoxy)butane and 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride .
- Meta-Analysis : Correlate substituent effects (e.g., chloro vs. hydroxy groups) with activity using multivariate regression. Example table:
| Compound | Substituents | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 1-Chloro-4-(methoxymethoxy)butane | Cl, OMe | 12.3 | |
| 1-Amino-2-(4-chlorophenyl)butan-2-ol | Cl, NH₂, OH | 8.7 |
Q. How does the steric and electronic profile of this compound influence its regioselectivity in nucleophilic substitution reactions?
- Methodology :
- Hammett Analysis : Measure reaction rates with para-substituted nucleophiles (e.g., thiophenoxide vs. phenoxide) to quantify electronic effects.
- Steric Maps : Use molecular modeling software (e.g., Avogadro) to calculate steric hindrance at the chlorinated carbon. Compare with experimental outcomes from SN1/SN2 conditions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in NMR data for this compound across different solvent systems?
- Methodology :
- Solvent Effects : Re-run NMR in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding or polarity impacts on chemical shifts.
- Impurity Checks : Use high-resolution mass spectrometry (HRMS) to detect trace byproducts (e.g., unreacted allyl bromide) that may skew integrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
